2-{[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine
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Overview
Description
2-{[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine is a complex organic compound that features a pyridine ring substituted with a fluorine atom and a methoxy group linked to a pyrrolidine ring, which is further attached to a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Synthesis of 4-bromothiophene-2-carboxylic acid: This can be achieved through bromination of thiophene-2-carboxylic acid.
Formation of 4-bromothiophene-2-carbonyl chloride: The carboxylic acid is converted to the corresponding acid chloride using reagents like thionyl chloride.
Coupling with pyrrolidine: The acid chloride is then reacted with pyrrolidine to form the 4-bromothiophene-2-carbonylpyrrolidine intermediate.
Methoxylation: The intermediate is further reacted with methoxy reagents to introduce the methoxy group.
Final coupling with 5-fluoropyridine: The methoxylated intermediate is then coupled with 5-fluoropyridine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield various thiophene derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions of fluorinated pyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-{[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and bromine atoms can enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine
- 2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine
Uniqueness
The uniqueness of 2-{[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine lies in the presence of the bromine atom in the thiophene ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O2S/c16-11-5-13(22-9-11)15(20)19-4-3-10(7-19)8-21-14-2-1-12(17)6-18-14/h1-2,5-6,9-10H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUDAMMECURXMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)C(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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